molecular formula C13H18O6 B8148884 3,5-Bis(2-methoxyethoxy)benzoic acid

3,5-Bis(2-methoxyethoxy)benzoic acid

Cat. No.: B8148884
M. Wt: 270.28 g/mol
InChI Key: LXYTUDRYUJBJGU-UHFFFAOYSA-N
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Description

3,5-Bis(2-methoxyethoxy)benzoic acid: is an organic compound with the molecular formula C17H26O8 It is a derivative of benzoic acid, characterized by the presence of two 2-methoxyethoxy groups attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-methoxyethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives followed by etherification reactions. One common method includes the reaction of 3,5-dihydroxybenzoic acid with 2-methoxyethanol in the presence of an acid catalyst to form the desired product. The reaction conditions often involve heating under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(2-methoxyethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(2-methoxyethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, this compound derivatives are investigated for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its unique properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-methoxyethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 3,5-Bis(2-methoxyethoxy)ethoxybenzoic acid
  • 3,5-Bis(2-methoxyethoxy)methoxybenzoic acid
  • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

Comparison: Compared to similar compounds, 3,5-Bis(2-methoxyethoxy)benzoic acid is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3,5-bis(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-16-3-5-18-11-7-10(13(14)15)8-12(9-11)19-6-4-17-2/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYTUDRYUJBJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(=O)O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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